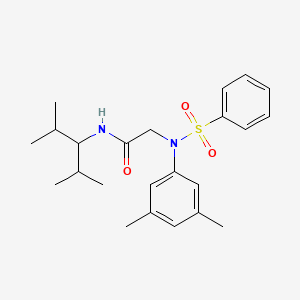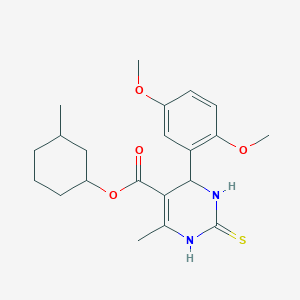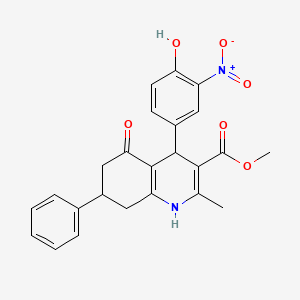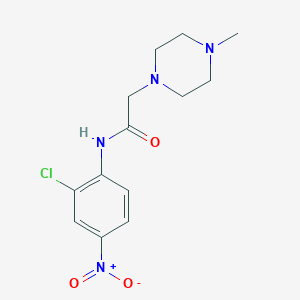![molecular formula C16H9N3O2 B5153009 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)
3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as NBD-Cl, which stands for N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) chloride. NBD-Cl is a fluorescent dye that is widely used in biochemical and physiological research. In
科学研究应用
NBD-Cl has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect the presence of proteins, nucleic acids, and other biomolecules. NBD-Cl is also used to study the kinetics of enzyme reactions and to monitor changes in intracellular pH. Additionally, NBD-Cl has been used to study the structure and function of membranes, including lipid bilayers and ion channels.
作用机制
NBD-Cl works by attaching to specific molecules and emitting fluorescent light when excited with a specific wavelength of light. The mechanism of action depends on the specific application, but generally, NBD-Cl is used to label molecules of interest and track their movements or interactions with other molecules.
Biochemical and Physiological Effects:
NBD-Cl has minimal biochemical and physiological effects on living organisms when used at low concentrations. However, at high concentrations, it can interfere with cellular processes and cause toxicity. Therefore, it is important to use NBD-Cl at appropriate concentrations for each application.
实验室实验的优点和局限性
One of the main advantages of using NBD-Cl in lab experiments is its high sensitivity and specificity for labeling molecules of interest. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols. However, one limitation is that NBD-Cl is not suitable for use in vivo due to its potential toxicity. Additionally, NBD-Cl is not always compatible with certain experimental conditions, such as high temperatures or extreme pH levels.
未来方向
There are many potential future directions for research involving NBD-Cl. One area of interest is the development of new applications for NBD-Cl in the study of cellular processes and disease mechanisms. Additionally, researchers may explore ways to modify the structure of NBD-Cl to improve its performance or reduce its toxicity. Another potential area of research is the development of new synthesis methods for NBD-Cl that are more efficient or environmentally friendly. Overall, NBD-Cl is a versatile tool that has the potential to contribute to many different areas of scientific research.
合成方法
The synthesis of 3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of NBD-Cl with high purity.
属性
IUPAC Name |
3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-12-4-3-6-13(8-12)15(11-18)9-14-5-1-2-7-16(14)19(20)21/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOONNJRDDVURG-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-1-cyano-2-(2-nitrophenyl)ethenyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)


![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)
![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)



![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![N-(2,6-dichlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5153028.png)